molecular formula C4H10O B3044117 2-Methylpropyl-2-D1 alcohol CAS No. 20440-13-5

2-Methylpropyl-2-D1 alcohol

Cat. No.: B3044117
CAS No.: 20440-13-5
M. Wt: 75.13 g/mol
InChI Key: ZXEKIIBDNHEJCQ-QYKNYGDISA-N
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Description

2-Methylpropyl-2-D1 alcohol, also known as isobutanol-D1, is a deuterated form of isobutanol. This compound is an isotopically labeled alcohol, where one of the hydrogen atoms is replaced by deuterium (D), a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl-2-D1 alcohol typically involves the deuteration of isobutanol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a catalyst in a controlled environment to ensure high yield and purity of the deuterated product. The reaction is typically carried out in a reactor designed to handle the specific requirements of deuterium exchange reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl-2-D1 alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Isobutyraldehyde or isobutyric acid.

    Reduction: Isobutane.

    Substitution: Isobutyl chloride or isobutyl bromide.

Scientific Research Applications

2-Methylpropyl-2-D1 alcohol is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the labeled compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and processes where isotopic labeling can provide insights into the behavior of molecules.

Mechanism of Action

The mechanism of action of 2-Methylpropyl-2-D1 alcohol is primarily related to its role as an isotopic tracer. The deuterium atom in the molecule allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which can distinguish between hydrogen and deuterium atoms.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol: The non-deuterated form of 2-Methylpropyl-2-D1 alcohol.

    2-Methylpropyl-1-D1 alcohol: Another deuterated form with the deuterium atom at a different position.

    2-Methylpropyl-3-D1 alcohol: A deuterated form with the deuterium atom at the third carbon position.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing studies. The position of the deuterium atom can significantly influence the behavior of the compound in chemical reactions and biological systems, making it a valuable tool for researchers.

Properties

IUPAC Name

2-deuterio-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-QYKNYGDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Three more runs were made with the same catalyst in the presence of alkylamines. Details of these runs are tabulated in Table I and II. Triethyl- and tributylamine were used in these reactions. The level of catalytic activity based on the apparent conversion of propylene was maintained well through these runs, and showed an increase in catalytic activity in the presence of amines. In the last run, 20 g. of propylene was reacted in 50% conversion to yield 30.9% isobutanol, 56.6% n-butanal, 1.6% isobutanol, 3.8% n-butanol and 7.2% unknown products.
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56.6%
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30.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropyl-2-D1 alcohol
Reactant of Route 2
2-Methylpropyl-2-D1 alcohol
Reactant of Route 3
2-Methylpropyl-2-D1 alcohol
Reactant of Route 4
2-Methylpropyl-2-D1 alcohol
Reactant of Route 5
2-Methylpropyl-2-D1 alcohol
Reactant of Route 6
2-Methylpropyl-2-D1 alcohol

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